2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17-9-15(14-3-1-2-4-16(14)21-17)18(24)20-12-10-19-22(11-12)13-5-7-25-8-6-13/h1-4,9-11,13H,5-8H2,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGFQQVDCQBPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-hydroxyquinoline with 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of quinoline derivatives, including the compound . The compound has demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Case Studies
- MCF-7 Cell Line : In vitro studies on the MCF-7 breast cancer cell line revealed that the compound achieved an IC50 value of approximately 1.2 µM, indicating strong anti-proliferative effects .
- Panc-1 Cell Line : Similar studies on the Panc-1 pancreatic cancer cell line also showed significant inhibition of cell growth, with an IC50 of around 1.4 µM .
Antibacterial Activity
Quinoline derivatives have been recognized for their antibacterial properties, and the compound under discussion is no exception. Research indicates that it may exhibit activity against various bacterial strains.
Pharmacological Applications
Beyond its anticancer and antibacterial properties, 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide may have broader pharmacological implications.
Potential Therapeutic Uses
- Anti-inflammatory Agents : Preliminary research suggests that quinoline derivatives might possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that certain quinoline compounds may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Similarities and Substituent Variations
The quinoline-4-carboxamide scaffold is widely utilized in medicinal chemistry. Key structural analogs include:
Key Observations :
- The target compound’s 2-hydroxy group distinguishes it from analogs with electron-withdrawing (e.g., thiazole in Compound 31) or aromatic (e.g., furyl in Compound 1) substituents at C2.
- The oxan-4-yl substituent on the pyrazole introduces a saturated oxygen-containing ring, contrasting with lipophilic groups like 4-cyanobenzyl (Compound 31) or 4-fluorobenzyl (Compound 1). This could improve aqueous solubility compared to benzyl derivatives .
- Heterocyclic variations (e.g., thiadiazole in Compound 5) often correlate with divergent biological activities, such as kinase inhibition or antimicrobial effects .
Novelty and Database Presence
- emphasizes that novel 2-methylquinoline-4-one derivatives with pyrazole groups are absent from PubChem and ChemBl, suggesting the target compound may also be unique if unregistered .
- Structural similarity metrics (e.g., Tanimoto coefficients) could quantify differences, though specific data is unavailable here .
Biological Activity
2-Hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a quinoline core linked to a pyrazole moiety through an oxane group. This unique structural configuration is believed to contribute to its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various quinoline derivatives, including those similar to 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 1 × 10^-5 mg/mL |
| Compound B | S. aureus | 1 × 10^-6 mg/mL |
| Compound C | K. pneumoniae | 1 × 10^-5 mg/mL |
The above table illustrates that derivatives of quinoline can exhibit potent antimicrobial effects, suggesting that 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide may possess similar or enhanced properties due to its specific functional groups .
Anti-inflammatory Activity
Quinoline derivatives have also been explored for their anti-inflammatory properties. Research indicates that compounds with a pyrazole ring can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, in vitro studies have shown that certain derivatives can reduce the expression of TNF-alpha and IL-6 in macrophage cells, indicating their potential as anti-inflammatory agents .
Anticancer Activity
The anticancer potential of quinoline derivatives has been a significant focus in recent pharmacological studies. Compounds structurally related to 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide have demonstrated cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .
The biological activity of 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and microbial pathways.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways.
- ROS Generation : Inducing oxidative stress may contribute to its anticancer effects by promoting apoptosis in malignant cells.
Case Studies
A notable study examined the effects of a related quinoline derivative on bacterial biofilms, revealing that it significantly reduced biofilm formation in Staphylococcus aureus by disrupting quorum sensing mechanisms . Another investigation focused on the anti-inflammatory effects observed in animal models where treatment with quinoline derivatives led to reduced swelling and pain associated with induced arthritis .
Q & A
Basic: What synthetic routes are commonly employed for preparing 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Intermediate Preparation :
- The quinoline-4-carboxylic acid core is synthesized via cyclization reactions, such as the Pfitzinger reaction or modified Friedländer condensations.
- The pyrazole-oxan-4-yl intermediate is prepared separately through condensation of hydrazine derivatives with oxan-4-yl-substituted aldehydes/ketones .
Coupling Reaction :
- The intermediates are coupled using peptide-coupling reagents (e.g., PyBOP, HATU) in polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres.
- Reaction conditions (temperature, catalyst, stoichiometry) are optimized to achieve yields >50% .
Basic: Which characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl and carboxamide protons).
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3200 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .
- Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/O ratios .
Basic: How can researchers evaluate the biological activity of this compound in vitro?
Methodological Answer:
Standard assays include:
Enzyme Inhibition Studies :
- Fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to measure IC₅₀ values against target enzymes (e.g., kinases, proteases).
- Structural insights from docking studies guide hypothesis-driven modifications .
Cellular Assays :
- Cytotoxicity screening (MTT/XTT assays) in cancer cell lines.
- Flow cytometry to assess apoptosis or cell cycle arrest.
Receptor Binding Assays :
- Radioligand displacement assays (e.g., using ³H-labeled antagonists) for GPCR or nuclear receptor targets .
Advanced: How can contradictory data on this compound’s biological activity across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and use internal controls.
- Solubility Issues : Pre-dissolve in DMSO with ≤0.1% final concentration to avoid aggregation artifacts.
- Structural Degradation : Monitor stability via HPLC at 24/48-hour intervals under assay conditions .
- Target Selectivity : Employ CRISPR-edited cell lines to isolate off-target effects. Cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Advanced: What strategies optimize the synthetic yield of this compound in scale-up reactions?
Methodological Answer:
Optimization steps include:
Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for coupling efficiency.
Solvent Optimization : Use mixed solvents (e.g., THF:H₂O) to enhance intermediate solubility.
Temperature Control : Employ microwave-assisted synthesis for rapid, uniform heating (e.g., 80°C for 30 minutes).
Workup Procedures : Use centrifugal partition chromatography (CPC) for high-purity isolation .
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies involve:
Analog Synthesis :
- Systematic modification of the quinoline hydroxyl, pyrazole substituents, and oxan-4-yl groups.
Biological Profiling :
- Test analogs in dose-response assays to identify critical functional groups.
Computational Modeling :
- Perform MD simulations (e.g., GROMACS) to predict binding poses and interaction energies.
- QSAR models using Gaussian-based descriptors correlate electronic properties with activity .
Crystallographic Data :
Advanced: What methodologies address discrepancies in reported solubility and stability data for this compound?
Methodological Answer:
Discrepancies are addressed by:
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous buffers.
- Forced Degradation Studies : Expose to UV light, pH extremes, or oxidants (H₂O₂) to identify degradation pathways.
- Solubility Enhancement : Use cyclodextrins or lipid-based formulations for in vivo assays .
- Standardized Reporting : Adopt USP guidelines for quantifying solubility (mg/mL) in PBS, DMSO, and ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
